molecular formula C12H12ClN B1320084 2-Chloro-3-ethyl-8-methylquinoline CAS No. 917750-56-2

2-Chloro-3-ethyl-8-methylquinoline

Cat. No. B1320084
M. Wt: 205.68 g/mol
InChI Key: UWYOLSCCWFXYRG-UHFFFAOYSA-N
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Description

2-Chloro-3-ethyl-8-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound with the formula C9H7N. Quinoline itself is a hygroscopic liquid with a strong odor, and its derivatives are often used in various chemical syntheses and applications, including as ligands in coordination chemistry and as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of quinoline derivatives is a topic of interest in the field of organic chemistry. For instance, the synthesis of 2-(1-(arylimino)ethyl)-8-arylimino-5,6,7-trihydroquinolines involves the formation of arylimino groups and the subsequent creation of iron dichloride complexes . Similarly, the synthesis of 2-substituted 8-(2-benzhydrylarylimino)-5,6,7-trihydroquinoline derivatives and their nickel chloride complexes has been reported, showcasing the versatility of quinoline derivatives in forming metal complexes . These syntheses are characterized by the use of various ligands and the formation of complexes with different geometries, as confirmed by single-crystal X-ray diffraction studies.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be quite complex, as evidenced by the distorted bipyramidal coordination geometry found in iron dichloride complexes of 2-(1-(arylimino)ethyl)-8-arylimino-5,6,7-trihydroquinolines . Nickel complexes of similar derivatives have been found to exhibit distorted trigonal bipyramidal and tetrahedral geometries . The flexibility of these structures is further highlighted by the cis-dichloro[(E)-ethyl-2-(2-((8-hydroxyquinolin-2-il)methylene)hidrazinyl)acetate-κ2N]-palladium(II) complex, which shows a variety of closely related structures due to rotation around the C–O bond and changes in hydrogen interactions .

Chemical Reactions Analysis

Quinoline derivatives participate in a range of chemical reactions. The iron and nickel complexes mentioned earlier are used as precatalysts in ethylene polymerization, with the nature of the ligands and reaction parameters influencing the catalytic activities and properties of the resulting polyethylene . The palladium complex undergoes thermal decomposition, with the initial step involving the release of a Cl free radical, which then reacts with the initial compound and degradation products . This complex decomposition is evidenced by the overlapping endothermic and exothermic peaks in the DSC curve.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the hydrogen-bonded co-crystals of 6-methylquinoline with various chloro-nitrobenzoic acids demonstrate the importance of hydrogen bonding in determining the crystal structures of these compounds . The thermal stability and decomposition mechanisms of these derivatives are also of interest, as seen in the study of the palladium complex, which involves a combination of endothermic and exothermic processes .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Synthesis of Quinoline Derivatives : The reaction of various anilides with phosphoryl chloride produces quinoline derivatives. For example, chloroacetanilide and p-methylchloroacetanilide reacted to give 2-chloromethyl-3-chloro-4-anilinoquinoline and related compounds (Fukuda, Okamoto, & Sakurai, 1977).

Biochemical Applications

  • Synthesis of Antimycotic Compounds : The synthesis of 2-chloro-3-(2-nitro)ethyl- and (2-nitro)vinylquinolines, which exhibit strong inhibition against various microorganisms like Aspergillus fumigatus and Candida albicans, demonstrates the antimycotic potential of quinoline derivatives (Cziáky, Kóródi, Frank, & Czink, 1996).

Spectroscopic and Structural Analysis

  • Structural and Spectroscopic Investigation : Studies on 2-chloro-3-methylquinoline, a similar compound, using spectroscopic techniques like UV–Vis, NMR, and vibrational spectral techniques, provide insights into the structural and electronic properties of quinoline derivatives. This includes understanding the electronic transition properties and molecular docking analysis for pharmaceutical applications (Kose, Atac, & Bardak, 2018).

Pharmaceutical Research

  • Antimicrobial Screening : Quinoline derivatives, including 2-chloro-3-methylquinoline, have been evaluated for their antimicrobial activities, indicating their potential in pharmaceutical applications. This involves the screening against various bacterial and fungal strains (Desai & Dodiya, 2014).

Environmental and Food Safety Applications

  • Photolysis in Aqueous Systems : Research on quinolinecarboxylic herbicides related to 2-chloro-3-ethyl-8-methylquinoline reveals their photodegradation behavior in aquatic systems, highlighting their environmental impact and potential for water treatment and purification processes (Pinna & Pusino, 2012).

Safety And Hazards

The safety data sheet (SDS) for 2-Chloro-3-ethyl-8-methylquinoline can be viewed and downloaded for free at Echemi.com . The SDS provides information about the hazards of the chemical, safe handling practices, and emergency response measures .

properties

IUPAC Name

2-chloro-3-ethyl-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-3-9-7-10-6-4-5-8(2)11(10)14-12(9)13/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYOLSCCWFXYRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC=CC(=C2N=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594433
Record name 2-Chloro-3-ethyl-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-ethyl-8-methylquinoline

CAS RN

917750-56-2
Record name 2-Chloro-3-ethyl-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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